![molecular formula C23H31O3P B2376884 3-(叔丁基)-4-(2,6-二异丙氧基苯基)-2,3-二氢苯并[d][1,3]氧杂磷杂环 CAS No. 2634687-76-4](/img/structure/B2376884.png)

3-(叔丁基)-4-(2,6-二异丙氧基苯基)-2,3-二氢苯并[d][1,3]氧杂磷杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

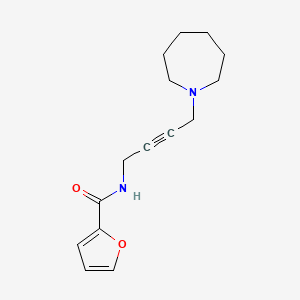

The compound you mentioned contains several functional groups including a tert-butyl group, an oxaphosphole ring, and diisopropoxyphenyl group. The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature and unique reactivity pattern . The oxaphosphole ring is a heterocyclic compound containing an oxygen and a phosphorus atom. The diisopropoxyphenyl group contains a phenyl ring substituted with two isopropoxy groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxaphosphole ring. The tert-butyl group is bulky and could influence the overall shape of the molecule . The presence of the oxygen in the ring also contributes to the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The tert-butyl group is known for its unique reactivity pattern . The oxaphosphole ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic . The oxaphosphole ring could contribute to the compound’s electronic properties .科学研究应用

反应机理和合成

- 4,6-双(叔丁基)-2,2,2-三氯苯并[d]-1,3,2-二氧杂磷杂环与苯乙炔的反应遵循叔丁基的邻位取代机理,主要生成各种苯并[e]-1,2-氧杂磷杂环衍生物。这已通过 NMR 数据和 X 射线衍射分析得到证实 (Mironov 等人,2001)。

结构分析

- 分析了几种 7-苄基-3-叔丁基-1-苯基吡唑并[3,4-d]恶嗪,包括没有分子间氢键的结构和具有氢键尺寸的结构。这些化合物中的恶嗪环采用半椅构象,悬空的苯基和叔丁基取代基的方向非常相似 (Castillo 等人,2009)。

化学性质和应用

- 开发了一种合成四苯并卟啉氮杂类似物的的方法,涉及叔丁基取代的单、二和三氮杂四苯并卟啉锌类似物,并提供了化合物的特性 (Makarova 等人,1989)。

- 探索了一种合成高度亲脂性苯并恶唑-2-基膦酸酯的通用且有效途径,显示出潜在的抗肿瘤特性。这包括合成相关的氧杂磷杂环 2-氧化物和烯胺基膦酸酯 (Barghash 等人,2014)。

代谢研究

- 研究了大鼠和人类中 3,5-二叔丁基-4-羟基甲苯(一种相关化合物)的代谢,显示了两个物种中不同的代谢途径。这突出了物种差异在这些化合物代谢处理中的重要性 (Daniel 等人,1968)。

催化和配体开发

- 开发了用于铑催化的不对称氢化的新型高效手性双膦配体,在特定的化学反应中表现出很高的对映选择性和反应性 (Tang 等人,2010)。

属性

IUPAC Name |

3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJPMJVRCYAVEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2376801.png)

![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376808.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)

![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)

![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)

![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)

![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)

![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)